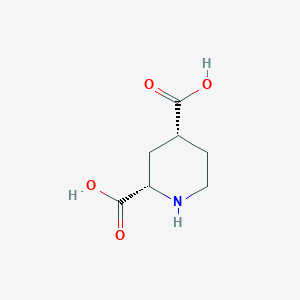

cis-Piperidine-2,4-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-Piperidine-2,4-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors and a partial agonist for NMDA receptors . It is used in blocking general excitatory synaptic transmissions .

Synthesis Analysis

Piperidones, which include cis-Piperidine-2,4-dicarboxylic acid, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis

The molecular structure of cis-Piperidine-2,4-dicarboxylic acid includes a six-membered ring with five carbon atoms and one nitrogen atom . The molecular formula is C7H11NO4 .Aplicaciones Científicas De Investigación

Role in Drug Design

Piperidines, including cis-Piperidine-2,4-dicarboxylic acid, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Piperidine Derivatives

Piperidine-2,4-dicarboxylic acid is used in the synthesis of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidine derivatives, including cis-Piperidine-2,4-dicarboxylic acid, have been studied for their biological and pharmacological activity . This includes their potential use in the discovery and biological evaluation of potential drugs .

Antagonist of Ionotropic Receptors

Cis-Piperidine-2,4-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . It is used in blocking general excitatory synaptic transmissions .

Partial Agonist for NMDA Receptors

In addition to its antagonistic properties, cis-Piperidine-2,4-dicarboxylic acid also acts as a partial agonist for NMDA receptors .

Excitatory Amino Acid Receptors

Cis-Piperidine-2,4-dicarboxylic acid has been tested for its actions at excitatory amino acid receptors in the mammalian and amphibian spinal cord . It has been found to have both excitatory amino acid agonist and antagonist activity .

Synaptic Depressant Properties

Cis-Piperidine-2,4-dicarboxylic acid has been observed to have synaptic depressant properties . It can depress excitatory responses induced by NMDA, kainate, quisqualate, or evoked by dorsal root stimulation .

Conformational Requirements for Interaction with Physiological Excitatory Amino Acid Receptors

The structure-activity features of cis-Piperidine-2,4-dicarboxylic acid indicate some of the conformational requirements for interaction with physiological excitatory amino acid receptors .

Safety and Hazards

Direcciones Futuras

Piperidines, including cis-Piperidine-2,4-dicarboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

The primary targets of cis-Piperidine-2,4-dicarboxylic acid are ionotropic receptors, specifically NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors . These receptors play a crucial role in the central nervous system, mediating synaptic transmission and plasticity, which are essential for learning and memory .

Mode of Action

cis-Piperidine-2,4-dicarboxylic acid acts as a general ionotropic receptor antagonist, blocking the responses mediated by NMDA, AMPA, and kainate receptors . Interestingly, it also acts as a partial NMDA receptor agonist in certain models, such as the in vitro rat cerebellar cGMP model .

Biochemical Pathways

By blocking the NMDA, AMPA, and kainate receptors, cis-Piperidine-2,4-dicarboxylic acid inhibits the excitatory synaptic transmissions in the central nervous system . This can affect various downstream biochemical pathways involved in neural communication and plasticity.

Pharmacokinetics

It is soluble in water, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of cis-Piperidine-2,4-dicarboxylic acid’s action primarily involve the modulation of neural activity. By blocking excitatory synaptic transmissions, it can influence neural signaling and potentially impact processes such as learning and memory .

Propiedades

IUPAC Name |

(2S,4R)-piperidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOEIRUBILDKO-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Piperidine-2,4-dicarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)